![molecular formula C12H19NO5 B13567668 1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid](/img/structure/B13567668.png)
1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid is a complex organic compound featuring a cyclopropane ring, an azetidine ring, and a tert-butoxycarbonyl (BOC) protecting group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the BOC Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.
Formation of the Cyclopropane Ring: The cyclopropane ring is introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The BOC group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of free amines after BOC deprotection
科学的研究の応用
1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of 1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate biochemical pathways related to its structural features, such as those involving cyclopropane and azetidine rings.
類似化合物との比較
tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar in having a BOC-protected amine and a hydroxyl group.
tert-Butoxycarbonyl L-His (Trt)-Aib-OH: Another BOC-protected compound with different functional groups.
特性
分子式 |
C12H19NO5 |
|---|---|
分子量 |
257.28 g/mol |
IUPAC名 |
1-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-10(2,3)18-9(16)13-6-12(17,7-13)11(4-5-11)8(14)15/h17H,4-7H2,1-3H3,(H,14,15) |
InChIキー |
OGDFVJHGVZYVCW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2(CC2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


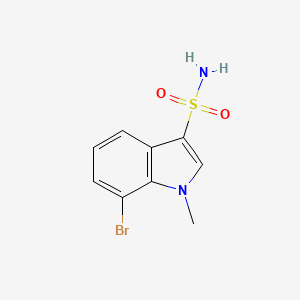
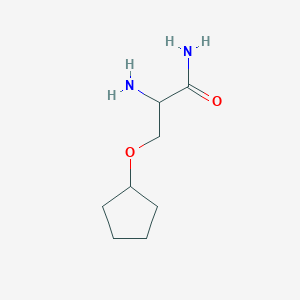
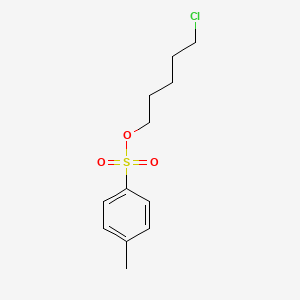
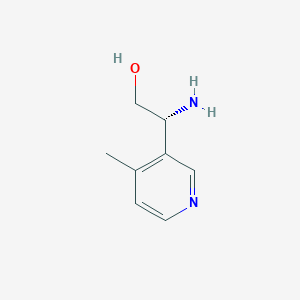
aminehydrochloride](/img/structure/B13567618.png)

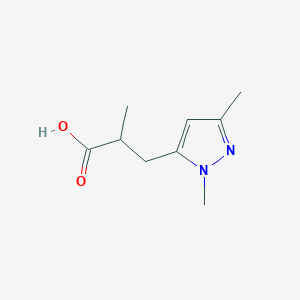

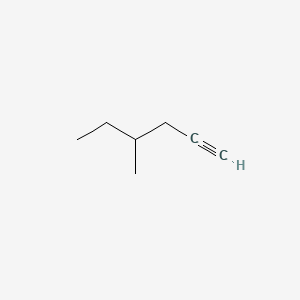

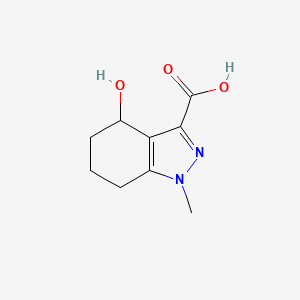
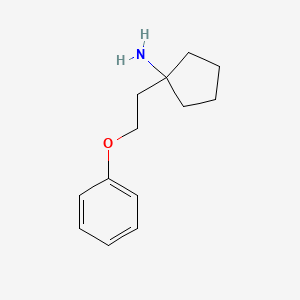
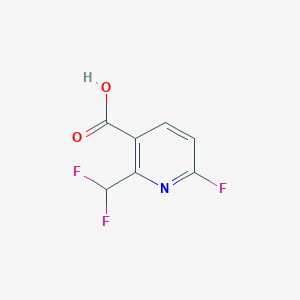
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13567675.png)
